molecular formula C20H31NO5S B224821 Ethyl 1-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate

Ethyl 1-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate

Cat. No. B224821
M. Wt: 397.5 g/mol
InChI Key: CNMDOBNVFMRVKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate, commonly known as TBOA, is a potent inhibitor of excitatory amino acid transporters (EAATs). The EAATs are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the central nervous system. TBOA has been widely used in scientific research to investigate the role of glutamate in various physiological and pathological conditions.

Mechanism of Action

TBOA works by inhibiting the reuptake of glutamate by the Ethyl 1-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate, leading to an increase in extracellular glutamate levels. This increase in glutamate can activate various glutamate receptors, leading to excitotoxicity and neuronal damage. TBOA has been shown to be selective for the this compound and does not affect other neurotransmitter transporters.
Biochemical and Physiological Effects:
TBOA has been shown to have a number of biochemical and physiological effects. It has been shown to increase glutamate levels in the brain, leading to excitotoxicity and neuronal damage. TBOA has also been shown to increase the release of other neurotransmitters such as dopamine and serotonin. Additionally, TBOA has been shown to affect calcium signaling and mitochondrial function.

Advantages and Limitations for Lab Experiments

TBOA has several advantages for lab experiments. It is a potent and selective inhibitor of the Ethyl 1-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate, allowing for the investigation of the role of glutamate in various physiological and pathological conditions. TBOA is also relatively easy to synthesize and can be obtained in large quantities. However, TBOA has some limitations. It is a toxic compound and must be handled with care. Additionally, TBOA has a short half-life and must be administered continuously to maintain its effects.

Future Directions

There are several future directions for research on TBOA. One area of interest is the role of glutamate in neurodegenerative diseases. TBOA could be used to investigate the molecular mechanisms underlying these diseases and to develop new treatments. Another area of interest is the role of glutamate in psychiatric disorders such as depression and anxiety. TBOA could be used to investigate the effects of glutamate on these disorders and to develop new treatments. Finally, TBOA could be used to investigate the role of glutamate in cancer and to develop new cancer treatments.

Synthesis Methods

TBOA can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a sulfonyl chloride intermediate, which is then reacted with piperidine to form the final product. The yield of TBOA is typically around 30-40% and the purity can be improved using column chromatography.

Scientific Research Applications

TBOA has been extensively used in scientific research to investigate the role of glutamate in various physiological and pathological conditions. It has been used to study the molecular mechanisms of synaptic plasticity, learning, and memory. TBOA has also been used to investigate the role of glutamate in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, TBOA has been used to study the effects of glutamate on the cardiovascular system and the immune system.

properties

Molecular Formula

C20H31NO5S

Molecular Weight

397.5 g/mol

IUPAC Name

ethyl 1-(3-tert-butyl-4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate

InChI

InChI=1S/C20H31NO5S/c1-6-25-18-9-8-16(14-17(18)20(3,4)5)27(23,24)21-12-10-15(11-13-21)19(22)26-7-2/h8-9,14-15H,6-7,10-13H2,1-5H3

InChI Key

CNMDOBNVFMRVKQ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)OCC)C(C)(C)C

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)OCC)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.